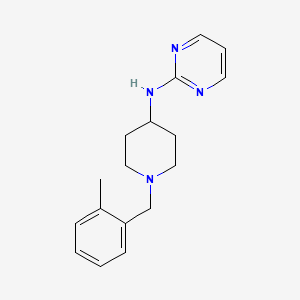
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidyl group and an o-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method involves the nucleophilic substitution reaction between 2-chloropyrimidine and 1-(o-methylbenzyl)-4-piperidylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like amines, thiols; bases like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully hydrogenated derivatives.
科学的研究の応用
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 2-((1-Benzyl-4-piperidyl)amino)pyrimidine
- 2-((1-(p-Methylbenzyl)-4-piperidyl)amino)pyrimidine
- 2-((1-(m-Methylbenzyl)-4-piperidyl)amino)pyrimidine
Uniqueness
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine is unique due to the presence of the o-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
特性
CAS番号 |
76167-65-2 |
|---|---|
分子式 |
C17H22N4 |
分子量 |
282.4 g/mol |
IUPAC名 |
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N4/c1-14-5-2-3-6-15(14)13-21-11-7-16(8-12-21)20-17-18-9-4-10-19-17/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,18,19,20) |
InChIキー |
NGZJGDIXFLEZSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



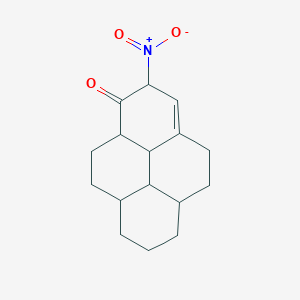
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
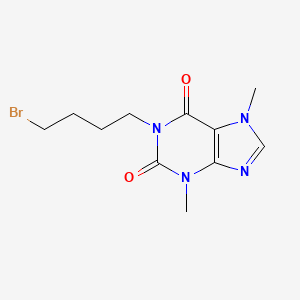
![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
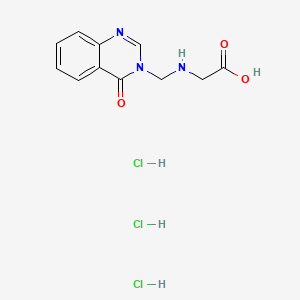
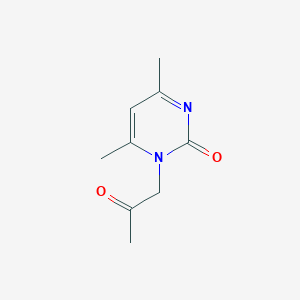
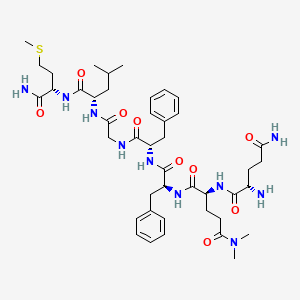
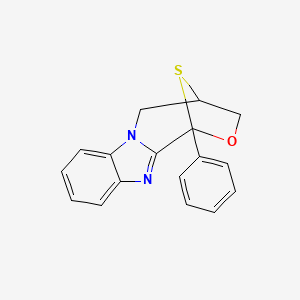
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
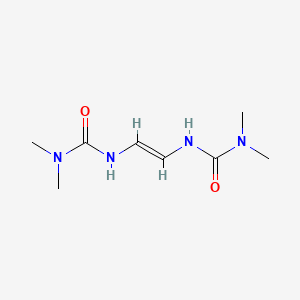
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
